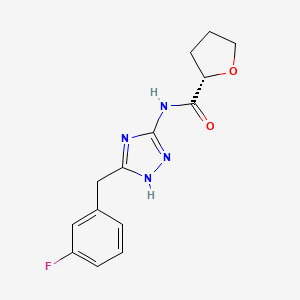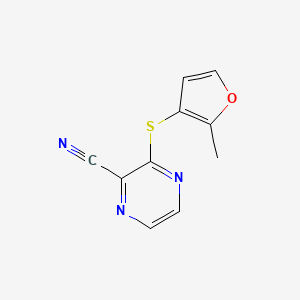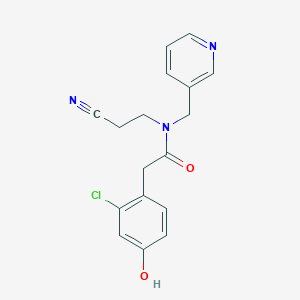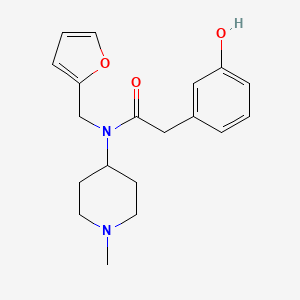
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of tetrahydrofuran-based compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the replication of viruses. In addition, this compound has also been shown to improve cognitive function and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process, high cost, and limited availability.
Orientations Futures
There are several future directions for the research and development of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of the potential use of this compound in combination therapy with other drugs.
4. Investigation of the effect of this compound on different types of cancer and other diseases.
5. Development of new derivatives of this compound with improved efficacy and selectivity.
Conclusion:
This compound is a promising compound that has shown potential applications in various scientific research areas. Its complex synthesis process and limited availability are some of the challenges that need to be addressed for its further development and use. However, the future directions for research and development of this compound are promising, and it is expected that this compound will play a significant role in drug discovery and development in the future.
Méthodes De Synthèse
The synthesis of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-fluorobenzylamine with tetrahydrofuran-2-carboxylic acid, followed by the addition of triethylamine and 1H-1,2,4-triazole-3-carboxamide. The resulting mixture is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer, antifungal, and antiviral properties. In addition, this compound has also been investigated for its potential use as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's.
Propriétés
IUPAC Name |
(2S)-N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-4-1-3-9(7-10)8-12-16-14(19-18-12)17-13(20)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H2,16,17,18,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAYZPDMAOTDL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)


![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)